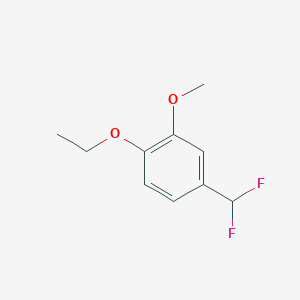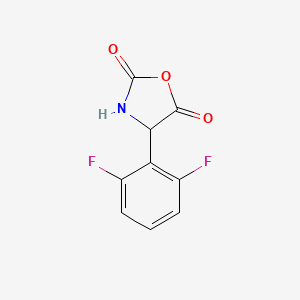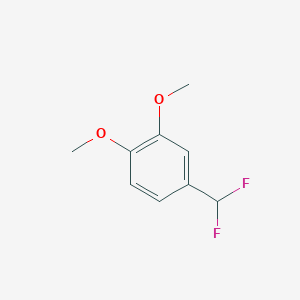
2-Amino-5-(1-methyl-2-pyrrolyl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD26621129 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD26621129 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include acids, bases, and solvents that facilitate the reactions under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of MFCD26621129 is scaled up from laboratory methods, ensuring consistency and purity. The process involves large-scale reactors and continuous monitoring of reaction conditions to optimize yield and minimize impurities. Advanced techniques such as crystallization and distillation are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD26621129 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions, using reagents like halogens or alkyl groups.
Common Reagents and Conditions
The reactions involving MFCD26621129 typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds.
Applications De Recherche Scientifique
MFCD26621129 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of MFCD26621129 involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. For example, it might inhibit an enzyme involved in oxidative stress, thereby reducing cellular damage.
Propriétés
Formule moléculaire |
C7H8N4S |
|---|---|
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
5-(1-methylpyrrol-2-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H8N4S/c1-11-4-2-3-5(11)6-9-10-7(8)12-6/h2-4H,1H3,(H2,8,10) |
Clé InChI |
VTZQIABTQFYNDW-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1C2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde](/img/structure/B13709881.png)


![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13709901.png)










